molecular formula C15H11N3O4 B12037169 2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 332057-98-4

2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B12037169
CAS No.: 332057-98-4
M. Wt: 297.26 g/mol
InChI Key: OGQNTBFUBRUDRI-DHZHZOJOSA-N
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Description

2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is an organic compound with the molecular formula C15H11N3O4 and a molecular weight of 297.273 g/mol . This compound is notable for its unique structure, which includes a cyano group, a nitrophenyl group, and a furan ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyanoacetylation of amines, where a cyano group is introduced into the molecule . The reaction conditions often include the use of a basic catalyst such as triethylamine in a solvent like ethanol, with the reaction mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acrylamides.

Scientific Research Applications

2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(5-(2-nitrophenyl)-2-furyl)acrylamide
  • 2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide
  • 2-Cyano-N-(2-furylmethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide

Uniqueness

2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, nitrophenyl group, and furan ring in a single molecule allows for diverse interactions and applications .

Properties

CAS No.

332057-98-4

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

(E)-2-cyano-N-methyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C15H11N3O4/c1-17-15(19)11(9-16)8-13-5-6-14(22-13)10-3-2-4-12(7-10)18(20)21/h2-8H,1H3,(H,17,19)/b11-8+

InChI Key

OGQNTBFUBRUDRI-DHZHZOJOSA-N

Isomeric SMILES

CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N

Canonical SMILES

CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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